Technical Monograph: 3-Cyclohexylpropionyl Chloride
Technical Monograph: 3-Cyclohexylpropionyl Chloride
Executive Summary
3-Cyclohexylpropionyl chloride (CAS 39098-75-4) is a critical acylating agent employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it consists of a lipophilic cyclohexyl ring connected to a reactive acyl chloride terminus via a two-carbon ethylene spacer.[2]
This specific architecture makes it a valuable building block in medicinal chemistry.[2][3] Unlike benzoyl chloride derivatives, which introduce rigid, planar aromatic systems, 3-cyclohexylpropionyl chloride introduces a saturated, flexible, and sterically bulky lipophilic tail.[2] This moiety is frequently utilized to modulate the partition coefficient (LogP) of drug candidates, enhancing membrane permeability while avoiding the metabolic liabilities often associated with aromatic rings (e.g., arene oxidation).[2]
Physicochemical Profile
The following data characterizes high-purity (>97%) commercial grades suitable for GMP synthesis.
| Property | Value | Notes |
| CAS Number | 39098-75-4 | |
| IUPAC Name | 3-Cyclohexylpropanoyl chloride | |
| Molecular Formula | ||
| Molecular Weight | 174.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if moisture ingress occurs |
| Boiling Point | 124–126 °C | @ 35 mmHg (Reduced pressure essential to prevent decomposition) |
| Density | 1.035 g/mL | @ 25 °C |
| Refractive Index | ||
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Hydrolyzes rapidly to 3-cyclohexylpropionic acid |
Synthesis & Manufacturing
Mechanistic Pathway
The industrial synthesis typically involves the chlorination of 3-cyclohexylpropionic acid using thionyl chloride (
Key Mechanistic Insight: The addition of a catalytic amount of Dimethylformamide (DMF) is critical. DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is a far more electrophilic species than the bulk chlorinating agent, significantly accelerating the reaction kinetics and suppressing anhydride byproduct formation.
Standard Operating Procedure (Self-Validating Protocol)
Scale: 100 mmol batch
Reagents:
-
3-Cyclohexylpropionic acid (15.6 g, 100 mmol)[2]
-
Thionyl Chloride (14.3 g, 120 mmol, 1.2 eq)[2]
-
DMF (anhydrous, 0.1 mL, cat.)
-
Solvent: Toluene (optional, can be run neat)
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and a caustic scrubber trap (NaOH) to neutralize
and off-gassing. -
Inerting: Purge the system with dry Nitrogen (
) for 15 minutes. Moisture exclusion is non-negotiable.[2] -
Addition: Charge the acid and DMF. Heat to 40°C. Add Thionyl Chloride dropwise over 30 minutes.
-
Reaction: Heat to reflux (approx. 80-90°C if neat) for 2–3 hours.
-
Monitoring: Monitor reaction progress via GC-MS (aliquot quenched in methanol to form the methyl ester). Disappearance of the acid peak indicates completion.[2]
-
Purification: Distill the crude mixture under reduced pressure.
-
Fraction 1: Excess
(low boiling).[2] -
Fraction 2: Product (collect at ~125°C / 35 mmHg).
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow emphasizing the critical QC checkpoint to ensure conversion prior to distillation.
Reactivity & Synthetic Utility[1][2][3][4]
Core Reactivity Profile
3-Cyclohexylpropionyl chloride is an electrophilic acylating agent.[2] Its utility stems from the "cyclohexyl-ethyl" motif, which serves as a bioisostere for phenyl-ethyl groups but with higher
Key Transformations
-
Amidation (Drug Synthesis): Reacts with primary/secondary amines in the presence of a base (TEA or DIPEA) to form amides.[2] This is the primary route for attaching the cyclohexyl tail to pharmacophores.[2]
-
Friedel-Crafts Acylation: Reacts with arenes using
to form cyclohexyl-ethyl aryl ketones.[2] -
Esterification: Reacts with alcohols to form esters, often used as prodrugs to improve oral bioavailability.[2]
Reaction Pathways Diagram[2]
Figure 2: Divergent synthetic pathways.[2] The amide formation is the most frequent application in medicinal chemistry.
Handling, Stability & Safety
Stability & Storage[2]
-
Moisture Sensitivity: High.[2] The chloride bond is labile.[2] Exposure to atmospheric moisture generates HCl fumes and reverts the compound to the parent acid (white solid).[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Container: Teflon-lined caps are required; avoid rubber septa which can degrade over time due to HCl vapors.[2]
Safety Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][4]
-
Lachrymator: Vapors are extremely irritating to mucous membranes.[2]
-
Corrosive to Metals: Do not use metal spatulas or needles; use glass or stainless steel 316 only if necessary, but glass/Teflon is preferred.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734098, 3-Cyclohexylpropionyl chloride.[2] Retrieved from [Link]
-
Org. Synth. (General Protocol Reference). Acid Chloride Synthesis via Thionyl Chloride.[2] (Adapted from standard protocols for similar aliphatic acid chlorides).[2] Retrieved from [Link][2]
